An In-depth Technical Guide to the Mechanism of Action of 2-Oxoimidazolidine Derivatives
An In-depth Technical Guide to the Mechanism of Action of 2-Oxoimidazolidine Derivatives
Introduction: The 2-Oxoimidazolidine Scaffold - A Privileged Structure in Medicinal Chemistry
The 2-oxoimidazolidine ring, a five-membered heterocyclic motif, represents a "privileged scaffold" in modern medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1][2] The structural rigidity of the cyclic urea core, combined with the synthetic tractability allowing for diverse substitutions at the N1, N3, C4, and C5 positions, makes it an ideal template for the design of novel therapeutics.
Derivatives of 2-oxoimidazolidine have demonstrated a remarkable range of biological effects, including but not limited to enzyme inhibition, anticancer activity, receptor modulation, and antimicrobial effects.[3][4] This guide will provide an in-depth technical exploration of the core mechanisms of action of these versatile compounds, intended for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate these activities.
A general synthetic route to the 2-oxoimidazolidine core often involves the cyclization of N-substituted diamines with phosgene or its equivalents, or the reaction of α-amino acids with isocyanates, among other methods. The versatility in synthetic approaches allows for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies.
Part 1: Enzyme Inhibition
A primary mechanism through which 2-oxoimidazolidine derivatives exert their therapeutic effects is via the inhibition of specific enzymes. The scaffold can be tailored to fit into the active sites of various enzymes, leading to the modulation of key physiological and pathological processes.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Mechanism of Action: Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[5] By inhibiting FAAH, 2-oxoimidazolidine derivatives prevent the breakdown of AEA, leading to elevated endocannabinoid levels. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects. Several 3-substituted 5,5'-diphenylimidazolidine-2,4-dione and 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives have been identified as FAAH inhibitors.[5] Notably, appropriate substitutions on these templates can yield FAAH inhibitors that are devoid of direct affinity for cannabinoid receptors, offering a more targeted therapeutic approach.[5]
Experimental Protocol: Fluorometric FAAH Activity Assay [6][7]
This assay measures the hydrolysis of a fluorogenic substrate by FAAH.
-
Sample Preparation: Homogenize tissue or cells in ice-cold FAAH Assay Buffer.[6] Centrifuge to pellet debris and collect the supernatant containing the FAAH enzyme.[6]
-
Assay Setup: In a 96-well white opaque plate, add the enzyme sample, FAAH Assay Buffer, and the 2-oxoimidazolidine test compound at various concentrations.[7]
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate (e.g., AMC arachidonoyl amide) to all wells to start the reaction.[7]
-
Measurement: Immediately begin kinetic reading of fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) using a microplate reader at 37°C for 30-60 minutes.[7]
-
Data Analysis: The rate of fluorescence increase is proportional to FAAH activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Matrix Metalloproteinase (MMP) Inhibition
Mechanism of Action: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of certain MMPs, such as MMP-13, is implicated in the pathogenesis of osteoarthritis and cancer metastasis. 2-Oxoimidazolidine-4-carboxylic acid hydroxyamides have been designed as potent and selective inhibitors of MMP-13.[8] These compounds chelate the active site zinc ion through their hydroxamate moiety, effectively blocking the enzyme's catalytic activity.
α-Glucosidase and α-Amylase Inhibition
Mechanism of Action: α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. Their inhibition slows down the absorption of glucose from the gut, making them valuable targets for the management of type 2 diabetes. Certain 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives have shown potent inhibitory activity against both α-glucosidase and α-amylase.[9] Kinetic analysis of some of these derivatives revealed a mixed-type inhibition of α-glucosidase.[9]
Experimental Protocol: α-Glucosidase Inhibition Assay [10][11]
-
Reagent Preparation: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.[11][12]
-
Assay Procedure: In a 96-well plate, add the 2-oxoimidazolidine test compound, the α-glucosidase solution, and incubate for a short period (e.g., 10-20 minutes) at 37°C.[11]
-
Reaction Initiation: Add the pNPG substrate to start the enzymatic reaction.
-
Measurement: After a further incubation period, measure the absorbance of the yellow product, p-nitrophenol, at 405 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and substrate without inhibitor).
Cyclooxygenase (COX) Inhibition
Mechanism of Action: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Derivatives of 3,5-diphenyl-2-thioxoimidazolidin-4-ones have been investigated as COX inhibitors, with some showing selectivity for the COX-2 isoform.[13]
Experimental Protocol: COX Inhibitor Screening Assay [13][14][15]
This can be done using either a colorimetric or fluorometric method.
-
Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the 2-oxoimidazolidine test compounds.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to the wells. Add the test inhibitor to the designated wells.
-
Reaction Initiation: Add arachidonic acid as the substrate to initiate the reaction.
-
Detection:
-
Colorimetric: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13]
-
Fluorometric: The assay is based on the detection of Prostaglandin G2, an intermediate product, using a fluorescent probe (Ex/Em = 535/587 nm).[14]
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
| Enzyme Target | 2-Oxoimidazolidine Derivative Class | Example IC50/pI50 Values |
| Fatty Acid Amide Hydrolase (FAAH) | 3-substituted 5,5'-diphenylimidazolidine-2,4-diones & 2-thioxoimidazolidin-4-ones | 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione (pI50 = 5.12)[5] 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one (pI50 = 5.94)[5] |
| Matrix Metalloproteinase-13 (MMP-13) | 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides | 4-(4-fluorophenoxy)phenyl derivative (IC50 = 3 nM)[8] 4-(naphth-2-yloxy)phenyl derivative (IC50 = 4 nM)[8] |
| α-Glucosidase & α-Amylase | 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives | Compound with 3,5-di-NO2 substitution: α-glucosidase IC50 = 0.051 mM, α-amylase IC50 = 0.0082 mM[9] |
| Cyclooxygenase-2 (COX-2) | 3,5-diphenyl-2-thioxoimidazolidin-4-ones | Varies with substitution, with para-substituted derivatives generally showing increased hCOX-2 inhibitory potency. |
Part 2: Anticancer Activity
The 2-oxoimidazolidine scaffold is present in numerous compounds with potent anticancer activity.[3] These derivatives employ a multi-pronged approach to inhibit cancer cell growth, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis and Cell Cycle Arrest
Mechanism of Action: Several 2-thioxoimidazolidin-4-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[3][16][17][18][19] One key mechanism is the induction of apoptosis, or programmed cell death.[16] Treatment with these compounds leads to an increase in the expression of pro-apoptotic genes like p53, PUMA, and caspases (3, 8, and 9), while downregulating the anti-apoptotic gene Bcl-2.[16]
Furthermore, these derivatives can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[16]
Experimental Protocol: Annexin V/PI Staining for Apoptosis [8][9]
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cancer cells and treat them with the 2-oxoimidazolidine derivative for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate at room temperature in the dark for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining [1][5][20]
-
Cell Fixation: Harvest treated cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[1]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Inhibition of the PI3K/AKT Signaling Pathway
Mechanism of Action: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer.[3][18][21][22][23] Some 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the PI3K/AKT pathway at both the gene and protein levels.[16] By blocking this pathway, these compounds can effectively suppress the pro-survival signals in cancer cells, thereby promoting apoptosis.
Caption: Inhibition of the PI3K/AKT pathway by 2-oxoimidazolidine derivatives.
Part 3: Receptor Modulation
2-Oxoimidazolidine derivatives can also function as ligands for various cell surface and intracellular receptors, acting as agonists, antagonists, or allosteric modulators.
Cannabinoid Receptor (CB1) Ligands
Mechanism of Action: The CB1 receptor is a G-protein coupled receptor that is a key component of the endocannabinoid system. While some 2-oxoimidazolidine derivatives are designed to avoid CB1 interaction to selectively inhibit FAAH, others are specifically synthesized to act as CB1 receptor ligands.[5] Depending on their structure, these compounds can act as either agonists or antagonists, thereby modulating neurotransmitter release and other downstream signaling events.
Experimental Protocol: CB1 Receptor Radioligand Binding Assay [2][4][24][25][26]
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the CB1 receptor.
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the CB1 receptor.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a radiolabeled CB1 ligand (e.g., [3H]CP55,940) in the presence of varying concentrations of the 2-oxoimidazolidine test compound.[4]
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the Ki (inhibition constant) to determine the compound's affinity for the CB1 receptor.
Serotonin (5-HT3) Receptor Antagonism
Mechanism of Action: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and nausea. Phenylimidazolidin-2-one derivatives have been developed as selective 5-HT3 receptor antagonists.[27] These compounds are thought to act as bioisosteres of the benzamide moiety found in established 5-HT3 antagonists like metoclopramide.[27] By blocking the 5-HT3 receptor, these derivatives can prevent the signaling that leads to the vomiting reflex.
Part 4: Antimicrobial Activity
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. 2-Oxoimidazolidine derivatives have shown promise in this area, acting through various mechanisms.
Inhibition of Bacterial Virulence Factors
Mechanism of Action: An attractive alternative to traditional bactericidal or bacteriostatic antibiotics is the inhibition of bacterial virulence factors. This approach disarms the pathogen without exerting selective pressure that leads to resistance. Certain imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the production of virulence factors in Pseudomonas aeruginosa, a common opportunistic pathogen.[28] These factors include proteases, hemolysins, and pyocyanin.[28] The mechanism is believed to involve the disruption of the quorum-sensing system, which bacteria use to coordinate gene expression with population density.[28][29][30][31][32][33]
Experimental Protocol: Inhibition of P. aeruginosa Protease Production [28][30]
-
Bacterial Culture: Grow P. aeruginosa in the presence of sub-inhibitory concentrations of the 2-oxoimidazolidine test compound.
-
Supernatant Collection: After incubation, centrifuge the bacterial culture and collect the supernatant, which contains the secreted proteases.
-
Protease Activity Assay: The protease activity in the supernatant can be measured using a substrate like azocasein. The breakdown of azocasein by the proteases releases a colored product that can be quantified spectrophotometrically.
-
Data Analysis: Compare the protease activity in the supernatants from treated and untreated cultures to determine the percentage of inhibition.
General Antibacterial and Antifungal Activity
Various 2-thioxoimidazolidinone derivatives have been synthesized and screened for broad-spectrum antibacterial and antifungal activities.[34][35][36][37][38] The exact mechanisms for these activities are often not fully elucidated but are thought to involve the disruption of essential cellular processes in the microbes.
Caption: Workflow for identifying antimicrobial 2-oxoimidazolidine derivatives.
Conclusion
The 2-oxoimidazolidine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable diversity of mechanisms of action, from the targeted inhibition of specific enzymes involved in pain, inflammation, and metabolic diseases, to the multifaceted attack on cancer cell proliferation and survival. Furthermore, their ability to modulate key receptors in the nervous system and to disarm pathogenic bacteria highlights the broad therapeutic potential of this chemical class. The continued exploration of the structure-activity relationships of 2-oxoimidazolidine derivatives, guided by the robust experimental methodologies outlined in this guide, will undoubtedly lead to the development of novel and effective therapies for a wide range of human diseases.
References
-
Lambert, D. M., et al. (2006). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry. Available at: [Link]
-
Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Lambert, D. M., et al. (2006). Substituted 2-thioxoimidazolidin-4-ones and imidazolidine-2,4-diones as fatty acid amide hydrolase inhibitors templates. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Sayed, M. A., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal. Available at: [Link]
-
Gali, A. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science. Available at: [Link]
-
Abdel-Aziz, M., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules. Available at: [Link]
-
Patel, D., et al. (2025). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Organic Communications. Available at: [Link]
-
El-Gazzar, A. R. B. A., et al. (2012). Structure and quantitative structure-activity relationship (QSAR) for (±) 3, 5-diphenyl-2-thioxoimidazolidin-4-ones as prominent. Der Pharma Chemica. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. Available at: [Link]
-
Tew, G. N., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Available at: [Link]
-
Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry. Available at: [Link]
-
Khan, K. M., et al. (2018). Synthesis and enzyme inhibitory kinetics of some novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives as α-glucosidase/α-amylase inhibitors. Medicinal Chemistry Research. Available at: [Link]
-
de la Torre, B. G. & Albericio, F. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
Dar, A. A., et al. (2025). Propidium iodide staining of cells for FACS analysis. Bio-protocol. Available at: [Link]
-
LoPiccolo, J., et al. (2005). Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. Current Medicinal Chemistry. Available at: [Link]
-
Popova, N. V., et al. (2022). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers in Oncology. Available at: [Link]
-
Tan, Y. P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. RSC Advances. Available at: [Link]
-
Henen, M. A., et al. (2015). The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway regulates multiple cellular processes. Cancers. Available at: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
-
Elhady, H. A., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal. Available at: [Link]
-
Borriello, M., et al. (2017). Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis. Bio-protocol. Available at: [Link]
-
ACG Publications. (2025). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Organic Communications. Available at: [Link]
-
Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology. Available at: [Link]
-
Al-Bayati, F. A., et al. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Journal of Immunology Research. Available at: [Link]
-
Temple University. (n.d.). OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION. Temple University. Available at: [Link]
-
Turconi, M., et al. (1993). Phenylimidazolidin-2-one derivatives as selective 5-HT3 receptor antagonists and refinement of the pharmacophore model for 5-HT3 receptor binding. Journal of Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (n.d.). CB1 Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]
-
Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology. Available at: [Link]
-
Eliwi, A. G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science. Available at: [Link]
-
Adnan, M., et al. (2020). Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Eurofins Discovery. (n.d.). CB1 Human Cannabinoid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. Available at: [Link]
-
Bragonzi, A., et al. (2013). Inhibition of Pseudomonas aeruginosa secreted virulence factors reduces lung inflammation in CF mice. Journal of Cystic Fibrosis. Available at: [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available at: [Link]
-
Lantry, L. E., et al. (2013). Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhu, H., et al. (2002). Inhibition of Pseudomonas aeruginosa Virulence Factors by Furanones. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Available at: [Link]
-
Liu, X., et al. (2021). Inhibition of Virulence Factors and Biofilm Formation by Wogonin Attenuates Pathogenicity of Pseudomonas aeruginosa PAO1 via Targeting pqs Quorum-Sensing System. Antibiotics. Available at: [Link]
-
El-Haci, I. A., et al. (2021). In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract. Molecules. Available at: [Link]
-
Dineshkumar, B., et al. (2020). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
Sources
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. assaygenie.com [assaygenie.com]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. mdpi.com [mdpi.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 24. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. Annexin V Staining Protocol [bdbiosciences.com]
- 28. artscimedia.case.edu [artscimedia.case.edu]
- 29. journals.asm.org [journals.asm.org]
- 30. Inhibition of Pseudomonas aeruginosa secreted virulence factors reduces lung inflammation in CF mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 32. iovs.arvojournals.org [iovs.arvojournals.org]
- 33. mdpi.com [mdpi.com]
- 34. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 35. merckmillipore.com [merckmillipore.com]
- 36. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 38. benchchem.com [benchchem.com]
